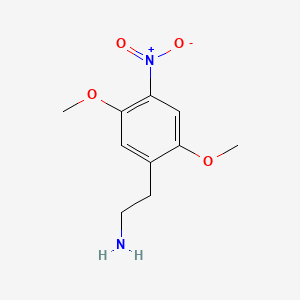

2,5-Dimethoxy-4-nitrophenethylamine

描述

Structure

3D Structure

属性

IUPAC Name |

2-(2,5-dimethoxy-4-nitrophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-15-9-6-8(12(13)14)10(16-2)5-7(9)3-4-11/h5-6H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUSDZGRRJGRAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCN)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180798 | |

| Record name | Ethanamine, 2-(2,5-dimethoxy-4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261789-00-8 | |

| Record name | 2,5-Dimethoxy-4-nitrophenethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261789-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethoxy-4-nitrophenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261789008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, 2-(2,5-dimethoxy-4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2C-N | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB2B23B11H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Pharmacological Profile of 2,5-Dimethoxy-4-nitrophenethylamine (2C-N): A Technical Overview

Abstract

This technical guide provides a comprehensive analysis of the discovery, history, and pharmacological characteristics of 2,5-Dimethoxy-4-nitrophenethylamine (2C-N), a synthetic phenethylamine (B48288). First synthesized by Alexander Shulgin, 2C-N is a member of the 2C family of psychedelic compounds. This document details its synthesis from 2,5-dimethoxyphenethylamine (2C-H), summarizes its in vitro receptor binding affinities and functional activities at key serotonergic targets, and discusses its anticipated in vivo effects based on its pharmacological profile and the known activity of related compounds. Detailed experimental protocols for its synthesis and relevant pharmacological assays are provided, along with visualizations of key pathways and workflows to support researchers, scientists, and drug development professionals.

Introduction and Historical Context

The exploration of psychedelic phenethylamines has its roots in the study of mescaline, a naturally occurring psychedelic found in the peyote cactus.[1] The 2C series of compounds, characterized by methoxy (B1213986) groups at the 2 and 5 positions of the benzene (B151609) ring, were largely developed by the American chemist Alexander "Sasha" Shulgin in the 1970s and 1980s.[2] Shulgin's systematic exploration of structure-activity relationships within this chemical class led to the synthesis and preliminary psychoactive evaluation of a wide array of novel compounds, which he meticulously documented in his 1991 book, PiHKAL (Phenethylamines I Have Known and Loved).[3]

This compound (2C-N) is one of the compounds detailed in PiHKAL.[4] Its discovery was a direct result of Shulgin's methodical derivatization of the 2,5-dimethoxyphenethylamine (2C-H) backbone. The introduction of a nitro group at the 4-position of the phenyl ring distinguishes 2C-N from other members of the 2C family and significantly influences its physical and pharmacological properties.[5] Unlike the white salts of most other 2C compounds, salts of 2C-N are typically bright yellow to orange due to the presence of the nitro group.[5]

Chemical Synthesis

The synthesis of this compound (2C-N) is achieved through the nitration of 2,5-dimethoxyphenethylamine (2C-H). The following table summarizes the key reactants and the product of this synthesis.

Table 1: Synthesis of this compound (2C-N)

| Reactant/Product | Chemical Name | Molar Mass ( g/mol ) |

| Starting Material | 2,5-Dimethoxyphenethylamine | 181.23 |

| Reagents | Nitric Acid, Sulfuric Acid | 63.01, 98.08 |

| Product | This compound | 226.23 |

Detailed Experimental Protocol: Synthesis of 2C-N

The following protocol is a detailed representation of the mixed acid nitration of 2C-H to yield 2C-N, based on descriptions found in chemical literature and online chemistry forums.[5][6]

Materials:

-

2,5-Dimethoxyphenethylamine (2C-H)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Glacial Acetic Acid (optional)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) or other suitable base

-

Dichloromethane (B109758) (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or other drying agent

-

Glassware: Beaker, Erlenmeyer flask, dropping funnel, magnetic stirrer, and stir bar

-

Separatory funnel

-

Rotary evaporator (optional)

Procedure:

-

Dissolution of Starting Material: In a beaker, dissolve a known quantity of 2,5-dimethoxyphenethylamine (2C-H) in a minimal amount of glacial acetic acid or by forming the sulfate salt with concentrated sulfuric acid. The mixture should be cooled in an ice bath to maintain a low temperature.

-

Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while keeping the mixture cooled in an ice bath.

-

Nitration Reaction: While vigorously stirring the cooled solution of 2C-H, slowly add the nitrating mixture dropwise using a dropping funnel. The temperature of the reaction mixture should be carefully monitored and maintained below 10°C to prevent side reactions.

-

Reaction Quenching: After the addition of the nitrating mixture is complete, continue stirring the reaction mixture in the ice bath for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Neutralization and Extraction: Carefully pour the reaction mixture over a large amount of crushed ice. Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate or another suitable base until the solution is basic (pH > 8). The freebase of 2C-N will precipitate as a yellow solid or oil. Extract the aqueous mixture several times with dichloromethane or another suitable organic solvent.

-

Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2C-N freebase.

-

Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent or by conversion to a salt (e.g., hydrochloride) and subsequent recrystallization.

Figure 1: Workflow for the synthesis of this compound (2C-N).

Pharmacological Profile

The psychoactive effects of 2C-N are primarily mediated by its interaction with serotonin (B10506) receptors, particularly the 5-HT₂ subfamily.[5] It acts as a partial agonist at the 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors.[5] The following tables summarize the available quantitative data on its receptor binding affinity and functional activity.

Table 2: Receptor Binding Affinities (Ki, nM) of this compound (2C-N)

| Receptor | Ki (nM) |

| Serotonin | |

| 5-HT₁A | 2200 |

| 5-HT₂A | 23.5 |

| 5-HT₂B | 730 |

| 5-HT₂C | 370 |

| Dopamine (B1211576) | |

| D₁ | >10000 |

| D₂ | >10000 |

| D₃ | >10000 |

| Adrenergic | |

| α₁A | >10000 |

| α₂A | >10000 |

| Transporter | |

| SERT | >10000 |

| DAT | >10000 |

| NET | >10000 |

| Data from Rickli et al., 2015[7] |

Table 3: Functional Activity (pEC₅₀) of this compound (2C-N)

| Receptor | Assay | pEC₅₀ |

| 5-HT₂A | Arachidonic Acid Release | 4.78 |

| 5-HT₂C | Arachidonic Acid Release | 5.91 |

| Data from Moya et al., 2007[5] |

The data indicate that 2C-N has a moderate affinity for the 5-HT₂A receptor, which is the primary target for classic psychedelic drugs. Its affinity for other serotonin receptor subtypes is lower, and it has negligible affinity for dopamine and adrenergic receptors, as well as for the major monoamine transporters.

Detailed Experimental Protocols: Pharmacological Assays

The following protocols are generalized descriptions of the methodologies likely employed in the studies that generated the quantitative data for 2C-N.

This protocol describes a typical competition binding assay to determine the affinity (Ki) of a test compound for a specific receptor.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., human 5-HT₂A)

-

Radioligand specific for the receptor (e.g., [³H]ketanserin for 5-HT₂A)

-

Test compound (2C-N) at various concentrations

-

Non-specific binding control (a high concentration of a known unlabeled ligand)

-

Assay buffer

-

96-well filter plates

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well filter plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd), and either the assay buffer (for total binding), the non-specific binding control, or the test compound at varying concentrations.

-

Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound from the free radioligand.

-

Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: After drying the filter plate, add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Figure 2: Workflow for a typical radioligand binding assay.

This protocol describes a method to measure the functional activity of a compound at Gq-coupled receptors, such as the 5-HT₂A and 5-HT₂C receptors, by quantifying the release of arachidonic acid.[8][9]

Materials:

-

Cells stably expressing the receptor of interest (e.g., human 5-HT₂A)

-

[³H]Arachidonic acid

-

Culture medium

-

Assay buffer

-

Test compound (2C-N) at various concentrations

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Cell Culture and Labeling: Culture the cells in appropriate media. Incubate the cells with [³H]arachidonic acid for a sufficient time (e.g., 18-24 hours) to allow for its incorporation into the cell membranes.

-

Cell Stimulation: Wash the cells to remove unincorporated [³H]arachidonic acid. Add the assay buffer containing the test compound (2C-N) at various concentrations and incubate for a specific time (e.g., 30 minutes) at 37°C.

-

Sample Collection: Collect the supernatant from each well, which contains the released [³H]arachidonic acid.

-

Quantification: Add scintillation fluid to the collected supernatant and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity is plotted against the concentration of the test compound to generate a dose-response curve, from which the pEC₅₀ value (the negative logarithm of the EC₅₀, the concentration that produces 50% of the maximal response) can be determined.

Figure 3: Workflow for a typical arachidonic acid release assay.

Signaling Pathways

The activation of the 5-HT₂A receptor by an agonist like 2C-N initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to the Gq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is also linked to the activation of phospholipase A₂ (PLA₂) and the subsequent release of arachidonic acid, which is the basis of the functional assay described above.

Figure 4: Simplified signaling cascade following 5-HT₂A receptor activation by 2C-N.

In Vivo Effects and Human Psychoactivity

There is a notable lack of published in vivo studies specifically investigating the effects of this compound (2C-N) in animal models. A common behavioral assay used to assess the psychedelic potential of 5-HT₂A receptor agonists in rodents is the head-twitch response (HTR). While numerous studies have demonstrated that many 2C compounds induce the HTR in mice, some phenethylamines have been reported to not reliably elicit this behavior in rats. Without specific experimental data for 2C-N, its in vivo activity remains to be formally characterized.

However, based on its in vitro pharmacology as a 5-HT₂A receptor partial agonist, it is anticipated that 2C-N would produce psychedelic-like effects in humans. In his book PiHKAL, Alexander Shulgin reports a dosage range of 100-150 mg, with a duration of 4-6 hours. The qualitative effects are described as being less visual than other 2C compounds, with a greater emphasis on mood enhancement and ease of communication.[5]

Conclusion

This compound (2C-N) is a synthetic phenethylamine first described by Alexander Shulgin. Its synthesis involves the nitration of 2C-H. In vitro pharmacological studies have demonstrated that 2C-N is a partial agonist at 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors, with a moderate affinity for the 5-HT₂A receptor. While specific in vivo data in animal models are lacking, its in vitro profile and the anecdotal reports from Shulgin suggest that it possesses psychedelic properties in humans. Further research is warranted to fully characterize its in vivo effects and to elucidate the specific contributions of its interactions with different serotonin receptor subtypes to its overall pharmacological profile. This technical guide provides a foundational overview for researchers interested in the continued exploration of this and related compounds.

References

- 1. Erowid Online Books : "PIHKAL" - #33 2C-I [erowid.org]

- 2. Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PiHKAL - Wikipedia [en.wikipedia.org]

- 4. Interaction of 5-HT2A and 5-HT2C Receptors in R(−)-2,5-Dimethoxy-4-iodoamphetamine-Elicited Head Twitch Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Tolerance and Tachyphylaxis to Head Twitches Induced by the 5-HT2A Agonist 25CN-NBOH in Mice [frontiersin.org]

- 6. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN101311162B - Method for preparing 2,5-dimethoxy phenylethylamine - Google Patents [patents.google.com]

Physicochemical Properties of 2,5-Dimethoxy-4-nitrophenethylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and in-vitro pharmacological evaluation of 2,5-Dimethoxy-4-nitrophenethylamine (2C-N), a psychedelic phenethylamine. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Physicochemical Data

This compound is a synthetic compound belonging to the 2C family of phenethylamines.[1] Its core chemical structure features a phenyl ring substituted with two methoxy (B1213986) groups and a nitro group, attached to an aminoethyl side chain. The presence of the nitro group imparts a distinct yellow to orange color to its salt forms.[1]

Below is a summary of its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₄ | PubChem[2] |

| Molar Mass | 226.23 g/mol | PubChem[2] |

| IUPAC Name | 2-(2,5-dimethoxy-4-nitrophenyl)ethanamine | PubChem[2] |

| CAS Number | 261789-00-8 | PubChem[2] |

| Appearance | Salts are bright yellow to orange solids | Wikipedia[1] |

| Melting Point | Data not available for the free base. The hydrochloride salt of the related compound, 2,5-Dimethoxy-4-nitroamphetamine (DON), melts at 206-207 °C. | Wikipedia[3] |

| Boiling Point | Data not available | |

| Solubility | Data not available. Related phenethylamines show solubility in water and various organic solvents. | SWGDRUG[4] |

| pKa | Data not available | |

| XLogP3 (Computed) | 1.3 | PubChem[2] |

Synthesis of this compound

The synthesis of this compound is achieved through the nitration of its precursor, 2,5-dimethoxyphenethylamine (2C-H).[1][5] The synthesis of 2C-H itself starts from 1,4-dimethoxybenzene (B90301).

Experimental Protocol: Synthesis of 2,5-dimethoxyphenethylamine (2C-H)

This protocol is adapted from a patented method for the preparation of 2,5-dimethoxyphenethylamine.[6]

Step 1: Synthesis of α-chloro-2,5-dimethoxyacetophenone

-

In a three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve 1,4-dimethoxybenzene (0.44 mol) in dichloromethane (B109758) (240 ml).

-

Add anhydrous aluminum trichloride (B1173362) (0.48 mol) to the solution and stir for 5 minutes at room temperature.

-

Slowly add a mixture of chloroacetyl chloride (0.5 mol) and dichloromethane (40 ml) dropwise over 90 minutes.

-

Continue stirring at room temperature for 4 hours.

-

Pour the reaction mixture into a solution of concentrated hydrochloric acid (130 ml) and crushed ice, and stir for 30 minutes.

-

Extract the mixture with dichloromethane (3 x 100 ml).

-

Dry the combined organic layers over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude product from methanol (B129727) to obtain α-chloro-2,5-dimethoxyacetophenone.

Step 2: Synthesis of α-amino-2,5-dimethoxyacetophenone

-

Dissolve α-chloro-2,5-dimethoxyacetophenone (0.1 mol) in 95% ethanol (B145695) (200 ml) in a three-necked flask.

-

Add methenamine (B1676377) (0.5 mol) and stir the mixture at room temperature for 12 hours, during which a solid will precipitate.

-

Filter the solid and dissolve it in a mixture of concentrated hydrochloric acid (100 ml) and ethanol (100 ml).

-

Reflux the solution for 24 hours.

-

After cooling in an ice-water bath, slowly add a 5% aqueous sodium hydroxide (B78521) solution to make the mixture alkaline.

-

Extract the mixture with ethyl acetate (B1210297) (3 x 100 ml).

-

Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield crude α-amino-2,5-dimethoxyacetophenone.

Step 3: Synthesis of 2,5-dimethoxyphenethylamine

-

In a reactor, combine 1 part of α-amino-2,5-dimethoxyacetophenone, 1.5-2.5 parts of potassium hydroxide, 10-15 parts of an organic solvent, and 2-8 parts of hydrazine (B178648) hydrate.

-

Stir the mixture and reflux.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

-

Extract with ethyl acetate, dry the organic layer, and remove the solvent under reduced pressure.

-

Purify the product by vacuum distillation to obtain 2,5-dimethoxyphenethylamine.

Experimental Protocol: Nitration of 2,5-dimethoxyphenethylamine to this compound

This is a general procedure for the nitration of an activated aromatic ring.

-

Cool a mixture of concentrated sulfuric acid and concentrated nitric acid.

-

Slowly add 2,5-dimethoxyphenethylamine to the cooled acid mixture with stirring, maintaining a low temperature.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature.

-

Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry.

-

The crude product can be further purified by recrystallization.

Caption: Synthesis workflow for this compound.

In-Vitro Pharmacological Evaluation

This compound is known to be an agonist at serotonin (B10506) 5-HT₂ receptors, which is consistent with other psychedelic phenethylamines.[7][8] Its in-vitro pharmacology can be characterized using receptor binding and functional assays.

Experimental Protocol: Radioligand Receptor Binding Assay

This protocol outlines a general method for determining the binding affinity of a test compound to a specific serotonin receptor subtype expressed in a cell membrane preparation.[9]

1. Materials and Reagents:

-

Cell Membranes: HEK293 or CHO-K1 cells stably transfected with the human serotonin receptor of interest (e.g., 5-HT₂A).

-

Radioligand: A tritiated antagonist with high affinity for the target receptor (e.g., [³H]ketanserin for 5-HT₂A).

-

Test Compound: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions.

-

Non-specific Binding Ligand: A high concentration of a non-labeled ligand (e.g., 10 µM serotonin).

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Cocktail and Counter.

2. Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, set up triplicate wells for total binding (buffer, radioligand, cell membranes), non-specific binding (non-specific ligand, radioligand, cell membranes), and competitor binding (test compound dilution, radioligand, cell membranes).

-

Incubate the plate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the percentage of specific binding inhibited by each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.

Caption: Workflow for a competitive radioligand receptor binding assay.

Functional Assay: Gq-Coupled Serotonin Receptor Signaling

The 5-HT₂ family of receptors are Gq-coupled G-protein coupled receptors (GPCRs).[10] Agonist binding to these receptors activates phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium.

Experimental Protocol: Calcium Flux Assay This assay measures the increase in intracellular calcium concentration upon receptor activation.

-

Cell Culture: Plate cells expressing the target receptor (e.g., CHO-K1-h5-HT₂A) in a 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add serial dilutions of the test compound (this compound) to the wells.

-

Signal Detection: Measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: Plot the change in fluorescence against the logarithm of the compound concentration to determine the EC₅₀ value (the concentration that elicits a half-maximal response).

Caption: Simplified Gq-coupled serotonin receptor signaling pathway.

References

- 1. 2C-N - Wikipedia [en.wikipedia.org]

- 2. This compound | C10H14N2O4 | CID 10036637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-Dimethoxy-4-nitroamphetamine - Wikipedia [en.wikipedia.org]

- 4. swgdrug.org [swgdrug.org]

- 5. 2C-H - Wikipedia [en.wikipedia.org]

- 6. CN101311162B - Method for preparing 2,5-dimethoxy phenylethylamine - Google Patents [patents.google.com]

- 7. Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

An In-Depth Technical Guide to 2,5-Dimethoxy-4-nitrophenethylamine (2C-N)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxy-4-nitrophenethylamine, commonly known as 2C-N, is a psychedelic compound belonging to the 2C family of phenethylamines. First synthesized by Alexander Shulgin, its unique pharmacological profile and effects have made it a subject of interest within the scientific community. This technical guide provides a comprehensive overview of 2C-N, including its chemical identity, synthesis, pharmacology, and the intracellular signaling pathways it modulates. All quantitative data is presented in structured tables, and key experimental protocols and biological pathways are visualized to facilitate a deeper understanding for research and drug development purposes.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 2-(2,5-dimethoxy-4-nitrophenyl)ethan-1-amine[1][2] |

| CAS Number | 261789-00-8[1][2][3] |

| Molecular Formula | C10H14N2O4[1][2] |

| Molar Mass | 226.232 g/mol [1] |

| Synonyms | 2C-N, 4-Nitro-2,5-dimethoxyphenethylamine[1] |

Experimental Protocols

Synthesis of this compound (2C-N)

The synthesis of 2C-N is detailed in Alexander Shulgin's book, "PiHKAL (Phenethylamines I Have Known and Loved)."[1] The primary method involves the nitration of 2,5-dimethoxyphenethylamine (2C-H).

Experimental Workflow: Synthesis of 2C-N

References

The Synthesis of 2C-N: A Technical Guide

An In-depth Examination of Alexander Shulgin's Synthesis and the Compound's Physicochemical and Pharmacological Profile

This technical guide provides a comprehensive overview of the synthesis of 2,5-dimethoxy-4-nitrophenethylamine (2C-N), as originally detailed by Alexander Shulgin in his seminal work, PiHKAL (Phenethylamines I Have Known and Loved). This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic protocol, physicochemical properties, and the primary mechanism of action of this psychoactive phenethylamine (B48288).

Introduction

2C-N is a synthetic phenethylamine and a member of the 2C family of psychedelic compounds.[1][2] First synthesized and bioassayed by Alexander Shulgin, it is distinguished chemically by the presence of a nitro group at the 4-position of the 2,5-dimethoxyphenyl ring.[1][2] This structural feature imparts a distinct yellow to orange color to its salts, a characteristic not observed in most other members of the 2C family where the salts are typically white.[1][2] This guide will provide a detailed protocol for its synthesis, a summary of its known quantitative data, and a visualization of its primary pharmacological pathway.

Synthesis of 2C-N

The synthesis of 2C-N, as described by Shulgin, is a nitration reaction of the precursor 2,5-dimethoxyphenethylamine (2C-H). The following sections detail the experimental protocol for the synthesis of the precursor and the final product.

Synthesis of the Precursor: 2,5-Dimethoxyphenethylamine (2C-H)

The synthesis of 2C-H typically starts from 2,5-dimethoxybenzaldehyde (B135726). While Shulgin's entry for 2C-N in PiHKAL refers to the recipe for 2C-H, it does not provide the full synthesis of the precursor. A common synthetic route involves the Henry reaction of 2,5-dimethoxybenzaldehyde with nitromethane (B149229) to form the corresponding nitrostyrene, followed by reduction to the amine.

Experimental Workflow for 2C-H Synthesis

References

An In-Depth Technical Guide to the Pharmacology and Mechanism of Action of 2C-N

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the pharmacology and mechanism of action of 2C-N (2,5-dimethoxy-4-nitrophenethylamine), a synthetic phenethylamine. The following sections detail its receptor binding profile, functional activity, and the associated signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Core Pharmacology: Receptor Interaction and Functional Activity

2C-N primarily interacts with serotonin (B10506) (5-HT) receptors, exhibiting a profile as a low-potency partial agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors. Its activity at these receptors is believed to underpin its psychoactive effects. The compound is also a substrate for monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B, which are responsible for its metabolism.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of 2C-N, including its binding affinities (Ki) and functional potencies (EC50/pEC50) at various serotonin receptor subtypes, as well as its inhibitory activity at monoamine oxidases.

| Receptor | Parameter | Value | Reference |

| 5-HT2A | Ki | 23.5 nM | [1] |

| 5-HT2C | Ki | 370 nM | [1] |

Table 1: Receptor Binding Affinities (Ki) of 2C-N.

| Receptor | Functional Assay | Parameter | Value | Reference |

| 5-HT2A | Arachidonic Acid Release | pEC50 | 4.78 | [2] |

| 5-HT2C | Arachidonic Acid Release | pEC50 | 5.91 | [2] |

| 5-HT2A | Phospholipase C Activation | EC50 | 170 nM | [2] |

| 5-HT2C | Phospholipase C Activation | Emax | 74% | [2] |

Table 2: Functional Activity of 2C-N at Serotonin Receptors.

| Enzyme | Parameter | Value | Reference |

| MAO-A | IC50 | > 10 µM | [3] |

| MAO-B | IC50 | > 10 µM | [3] |

Table 3: Monoamine Oxidase (MAO) Inhibition by 2C-N.

Mechanism of Action: Signaling Pathways

The interaction of 2C-N with 5-HT2A and 5-HT2C receptors initiates a cascade of intracellular signaling events. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 signaling pathway. Activation of this pathway by an agonist like 2C-N leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Furthermore, activation of the 5-HT2A receptor can also lead to the stimulation of phospholipase A2 (PLA2), resulting in the release of arachidonic acid.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this whitepaper, offering a reproducible framework for further research.

Radioligand Binding Assays for Receptor Affinity (Ki) Determination

This protocol is adapted from the methods described by Rickli et al. (2015) for determining the binding affinity of compounds at serotonin receptors.

1. Materials and Reagents:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT2A or 5-HT2C receptor.

-

Radioligand: [³H]ketanserin for 5-HT2A receptors and [³H]mesulergine for 5-HT2C receptors.

-

Test Compound: 2C-N hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: 10 µM of a high-affinity antagonist for the respective receptor (e.g., ketanserin (B1673593) for 5-HT2A).

-

Scintillation Cocktail.

-

Instrumentation: 96-well microplates, filtration apparatus, and a microplate scintillation counter.

2. Membrane Preparation:

-

Culture CHO-K1 cells expressing the target receptor to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend.

-

Determine the protein concentration of the membrane preparation using a standard protein assay.

3. Binding Assay Procedure:

-

In a 96-well plate, add in order: assay buffer, a fixed concentration of the appropriate radioligand (typically at its Kd value), and varying concentrations of 2C-N or the non-specific binding control.

-

Add the prepared receptor membrane suspension to initiate the binding reaction.

-

Incubate the plates at room temperature for 60 minutes to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate the percentage of specific binding at each concentration of 2C-N.

-

Plot the percentage of specific binding against the log concentration of 2C-N to generate a competition curve.

-

Determine the IC50 value (the concentration of 2C-N that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

In Silico Modeling of 2,5-Dimethoxy-4-nitrophenethylamine (2C-N) Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in silico methodologies used to model the binding of 2,5-Dimethoxy-4-nitrophenethylamine (2C-N) to its primary biological targets, the serotonin (B10506) receptors. 2C-N, a substituted phenethylamine, is known to interact with various serotonin (5-HT) receptors, with a notable affinity for the 5-HT2A and 5-HT2C subtypes. Understanding these interactions at a molecular level is crucial for elucidating its pharmacological profile and for the rational design of novel psychoactive compounds. This document outlines the key computational techniques, experimental validation methods, and the underlying biological pathways involved.

Introduction to 2C-N and its Primary Targets

This compound (2C-N) belongs to the 2C family of psychedelic phenethylamines. Its psychoactive effects are primarily mediated by its interaction with serotonin receptors, particularly the 5-HT2A receptor, which is a G protein-coupled receptor (GPCR).[1] In silico modeling provides a powerful and cost-effective approach to study these interactions, offering insights into binding affinity, mode of action, and the structural determinants of ligand recognition.

Quantitative Receptor Binding Data

The binding affinity of 2C-N and related compounds to serotonin receptors is a key determinant of their potency and pharmacological effects. The inhibition constant (Ki) is a quantitative measure of this affinity, with lower values indicating a higher affinity. The following table summarizes the reported Ki values for 2C-N and a related compound at relevant human serotonin receptors.

| Compound | Receptor | Ki (nM) |

| 2C-N | 5-HT2A | 23.5 |

| 2C-N | 5-HT2C | 370 |

Data sourced from Wikipedia's entry on 2C psychedelics, which collates data from various scientific publications.

In Silico Modeling Workflow

The in silico investigation of 2C-N's receptor binding typically follows a multi-step workflow, integrating homology modeling, molecular docking, and molecular dynamics simulations.

Experimental Protocols

Given the absence of a publicly available crystal structure for the human 5-HT2A receptor in complex with 2C-N, homology modeling is a necessary first step to generate a three-dimensional model.

Objective: To build a 3D model of the human 5-HT2A receptor based on the crystal structure of a related GPCR.

Protocol:

-

Template Selection: A suitable template structure is identified by performing a BLAST search of the human 5-HT2A receptor amino acid sequence against the Protein Data Bank (PDB). The β2-adrenergic receptor (PDB ID: 2RH1) is a commonly used template due to its high resolution and structural similarity to other aminergic GPCRs.[2]

-

Sequence Alignment: The amino acid sequence of the human 5-HT2A receptor is aligned with the sequence of the chosen template using a sequence alignment tool (e.g., ClustalW).

-

Model Building: A homology modeling software, such as MODELLER or SWISS-MODEL, is used to generate the 3D coordinates of the 5-HT2A receptor based on the sequence alignment and the template structure.

-

Loop Modeling: The regions of the receptor that do not align with the template (i.e., loops) are modeled using ab initio methods or by searching a database of known loop conformations.

-

Model Refinement and Validation: The generated model is energetically minimized to relieve any steric clashes. The quality of the model is then assessed using tools like PROCHECK to evaluate its stereochemical properties (e.g., Ramachandran plot). Further refinement can be achieved through molecular dynamics simulations.[2]

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Objective: To predict the binding mode and estimate the binding affinity of 2C-N to the modeled 5-HT2A receptor.

Protocol:

-

Receptor Preparation: The homology model of the 5-HT2A receptor is prepared for docking. This involves adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding site is typically defined as a grid box encompassing the amino acid residues known to be involved in ligand binding in related receptors.

-

Ligand Preparation: The 3D structure of 2C-N is generated and its geometry is optimized using a molecular mechanics force field. Hydrogen atoms are added and rotatable bonds are defined.

-

Docking Simulation: A docking program, such as AutoDock Vina or PyRx, is used to dock the prepared 2C-N ligand into the defined binding site of the 5-HT2A receptor.[3][4][5] The program explores various conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding free energy.

-

Pose Analysis: The resulting docking poses are analyzed to identify the most likely binding mode. This involves examining the interactions between 2C-N and the receptor's amino acid residues, such as hydrogen bonds and hydrophobic interactions.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.

Objective: To assess the stability of the docked 2C-N-5-HT2A receptor complex and to refine the binding pose.

Protocol:

-

System Setup: The docked complex is embedded in a simulated lipid bilayer (e.g., POPC) and solvated with water molecules and ions to mimic the cellular environment.[2]

-

Force Field Selection: A suitable force field, such as CHARMM or OPLS-AA, is chosen to describe the interatomic interactions.[6]

-

Simulation: The system is subjected to a period of equilibration, followed by a production run of MD simulation using software like GROMACS or ACEMD.[6] The simulation calculates the trajectory of each atom over time by integrating Newton's equations of motion.

-

Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex, the root-mean-square deviation (RMSD) of the ligand and protein, and the persistence of key intermolecular interactions.

5-HT2A Receptor Signaling Pathways

The binding of an agonist like 2C-N to the 5-HT2A receptor initiates a cascade of intracellular signaling events. The primary pathway involves the activation of the Gq/11 G-protein.

Upon agonist binding, the 5-HT2A receptor activates the Gq/11 G-protein, which in turn stimulates phospholipase C (PLC).[1][7][8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][8] These events lead to a variety of downstream cellular responses. Additionally, the 5-HT2A receptor can engage in β-arrestin-dependent signaling, which can activate the MAPK/ERK pathway.[7]

Experimental Validation: Radioligand Binding Assay

The predictions from in silico models should be validated experimentally. Radioligand binding assays are the gold standard for determining the binding affinity of a compound to a receptor.

Objective: To experimentally determine the Ki of 2C-N for the human 5-HT2A receptor.

Protocol:

-

Membrane Preparation: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) are prepared.[10]

-

Assay Setup: The assay is performed in a 96-well plate. Each well contains the receptor membranes, a radiolabeled ligand with known high affinity for the 5-HT2A receptor (e.g., [3H]ketanserin), and varying concentrations of the unlabeled test compound (2C-N).

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Filtration: The contents of each well are rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer.[9]

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of 2C-N that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[9]

Conclusion

In silico modeling, when coupled with experimental validation, provides a robust framework for investigating the receptor binding of novel psychoactive compounds like 2C-N. The methodologies outlined in this guide offer a systematic approach to understanding the molecular determinants of ligand-receptor interactions, which is essential for the advancement of drug discovery and development in the field of neuropsychopharmacology. The integration of homology modeling, molecular docking, and molecular dynamics simulations allows for a detailed exploration of the binding event, while radioligand binding assays provide the necessary empirical data to validate these computational predictions.

References

- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 2. Homology modeling of the human 5-HT1A, 5-HT 2A, D1, and D2 receptors: model refinement with molecular dynamics simulations and docking evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Can molecular dynamics simulations improve the structural accuracy and virtual screening performance of GPCR models? | PLOS Computational Biology [journals.plos.org]

- 7. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-HT2A_receptor [bionity.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of 2,5-Dimethoxy-4-nitrophenethylamine

An In-depth Technical Guide for Scientific Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), for the compound 2,5-Dimethoxy-4-nitrophenethylamine. Additionally, detailed experimental protocols for its synthesis and spectroscopic analysis are presented to support researchers, scientists, and professionals in the field of drug development and forensic chemistry.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound, facilitating straightforward comparison and analysis.

Mass Spectrometry (MS) Data

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Top Peak (m/z) | 197 |

| Second Highest Peak (m/z) | 167 |

| Third Highest Peak (m/z) | 120 |

Note: Data sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Data

| Parameter | Description |

| Instrument | Thermo Fisher Q Exactive Orbitrap |

| Technique | HCD (Higher-energy C-trap dissociation) |

Infrared (IR) Spectroscopy Data

Table 3: Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy Data

While a specific peak list is not publicly available, the data was recorded using a Bio-Rad FTS instrument with an ATR-Film technique. Key expected vibrational modes for this molecule would include:

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| N-H stretch (amine) | 3300-3500 |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| NO₂ stretch (asymmetric) | 1500-1570 |

| NO₂ stretch (symmetric) | 1330-1370 |

| C=C stretch (aromatic) | 1400-1600 |

| C-O stretch (ether) | 1000-1300 |

| C-N stretch (amine) | 1020-1250 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of 2,5-dimethoxyphenethylamine (2C-H). The following protocol is adapted from the synthesis described by Alexander Shulgin.[1]

Materials:

-

2,5-dimethoxyphenethylamine

-

Glacial acetic acid

-

70% Nitric acid

-

Sodium hydroxide (B78521) solution

-

Dichloromethane

-

Isopropyl alcohol

-

Concentrated Hydrochloric acid

-

Anhydrous diethyl ether

Procedure:

-

A solution of 2,5-dimethoxyphenethylamine in glacial acetic acid is prepared and cooled in an ice bath.

-

70% nitric acid is added portion-wise while maintaining a low temperature.

-

The reaction is stirred until a yellow solid, the nitrate (B79036) salt of the product, precipitates.

-

The solid is filtered, washed with diethyl ether, and air-dried.

-

The nitrate salt is dissolved in water and basified with a sodium hydroxide solution.

-

The free base is extracted with dichloromethane.

-

The organic solvent is removed under reduced pressure to yield the free base as an oil, which may crystallize upon standing.

-

For the hydrochloride salt, the free base is dissolved in isopropyl alcohol and neutralized with concentrated hydrochloric acid.

-

Anhydrous diethyl ether is added to precipitate the pumpkin-colored hydrochloride salt, which is then filtered, washed with diethyl ether, and air-dried.

Spectroscopic Analysis Protocols

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., methanol (B129727) or ethyl acetate) is prepared.

-

Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5MS) is used.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Program: Start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 280 °C).

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 550.

-

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected.

-

The sample is placed on the crystal, and pressure is applied to ensure good contact.

-

The sample spectrum is recorded.

-

The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

A standard proton experiment is performed.

-

Parameters such as pulse width, acquisition time, and relaxation delay are optimized.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled carbon experiment is performed.

-

A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound.

References

Thermochemical Analysis of 2,5-Dimethoxy-4-nitrophenethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the thermochemical analysis of 2,5-Dimethoxy-4-nitrophenethylamine (2C-N), a synthetic phenethylamine (B48288). Due to the limited availability of experimental thermochemical data for 2C-N in peer-reviewed literature, this document outlines the established experimental protocols and computational approaches that would be employed for such an analysis. Hypothetical but realistic thermochemical data, based on structurally similar compounds, are presented in standardized tables for illustrative purposes. Furthermore, this guide includes detailed diagrams of the primary signaling pathway of 2C-N, a proposed metabolic pathway, and a generalized experimental workflow for its thermochemical characterization, all rendered in the DOT language for clarity and reproducibility.

Introduction

This compound, commonly known as 2C-N, is a psychoactive compound belonging to the 2C family of phenethylamines. A thorough understanding of its thermochemical properties is crucial for various aspects of drug development, including synthesis optimization, stability assessment, formulation, and safety evaluation. Thermochemical data, such as the enthalpy of formation, heat capacity, and thermal decomposition characteristics, provide fundamental insights into the energetic properties and stability of a molecule. This guide details the standard experimental and computational methodologies for obtaining these critical parameters.

Physicochemical Properties of 2C-N

While extensive experimental thermochemical data is not available, the basic physicochemical properties of 2C-N have been documented.

| Property | Value |

| Molecular Formula | C₁₀H₁₄N₂O₄ |

| Molar Mass | 226.23 g/mol |

| Appearance | Salts are typically bright yellow to orange crystals |

| Solubility | Soluble in polar organic solvents |

Thermochemical Data (Hypothetical)

The following tables present hypothetical thermochemical data for 2C-N. These values are estimated based on data from structurally related compounds, such as nitrobenzene (B124822) and other substituted phenethylamines, and should be considered illustrative until experimental verification is performed.

Table 1: Enthalpy of Formation

| Compound | State | ΔHf° (kJ/mol) | Method |

| This compound | Solid | -350 ± 15 | Bomb Calorimetry (indirect) |

| This compound | Gas | -250 ± 20 | Calculated from solid phase |

Table 2: Heat Capacity

| Compound | Temperature (K) | Cp (J/mol·K) | Method |

| This compound | 298.15 | 320 ± 10 | Differential Scanning Calorimetry |

| This compound | 323.15 | 345 ± 10 | Differential Scanning Calorimetry |

| This compound | 348.15 | 370 ± 10 | Differential Scanning Calorimetry |

Table 3: Thermal Decomposition

| Compound | Onset Temperature (°C) | Peak Temperature (°C) | Atmosphere | Method |

| This compound | 210 ± 5 | 235 ± 5 | Nitrogen | Thermogravimetric Analysis |

| This compound | 195 ± 5 | 220 ± 5 | Air | Thermogravimetric Analysis |

Experimental Protocols

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔHf°) of 2C-N can be determined indirectly from its enthalpy of combustion (ΔHc°), measured using a bomb calorimeter.

Protocol:

-

Sample Preparation: A precisely weighed sample (approximately 1 gram) of 2C-N is pressed into a pellet.

-

Calorimeter Setup: The pellet is placed in the sample holder of a bomb calorimeter. A fuse wire is attached to the ignition circuit and placed in contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Immersion: The sealed bomb is placed in a known volume of water in the calorimeter's insulated container.

-

Temperature Equilibration: The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Monitoring: The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. The enthalpy of formation is then determined using Hess's Law, based on the known enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Measurement of Heat Capacity using Differential Scanning Calorimetry (DSC)

The heat capacity (Cp) of 2C-N as a function of temperature is measured using a differential scanning calorimeter.

Protocol:

-

Sample Preparation: A small, accurately weighed sample (5-10 mg) of 2C-N is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Temperature Program: The DSC is programmed to heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.

-

Data Acquisition: The instrument measures the difference in heat flow required to raise the temperature of the sample and the reference.

-

Calibration: The instrument is calibrated using a standard material with a known heat capacity (e.g., sapphire).

-

Calculation: The heat capacity of the sample is calculated from the differential heat flow, the heating rate, and the sample mass.

Thermal Decomposition Analysis using Thermogravimetric Analysis (TGA)

The thermal stability and decomposition profile of 2C-N are determined using thermogravimetric analysis.

Protocol:

-

Sample Preparation: A small, accurately weighed sample (5-10 mg) of 2C-N is placed in a tared TGA sample pan.

-

Instrument Setup: The sample pan is placed in the TGA furnace.

-

Atmosphere Control: The furnace is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a controlled flow rate.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) through a temperature range sufficient to induce complete decomposition.

-

Data Acquisition: The TGA instrument continuously records the mass of the sample as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and peak decomposition temperatures, as well as the mass loss at each stage of decomposition.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the thermochemical analysis of 2C-N.

Signaling Pathway of 2C-N at the 5-HT2A Receptor

2C-N is a potent agonist of the serotonin (B10506) 5-HT2A receptor, a G-protein coupled receptor (GPCR). Its psychoactive effects are primarily mediated through the activation of this receptor and its downstream signaling cascade.

Caption: 5-HT2A receptor signaling pathway activated by 2C-N.

Proposed Metabolic Pathway of 2C-N

The metabolism of phenethylamines, including those of the 2C family, primarily involves the cytochrome P450 (CYP) enzyme system and monoamine oxidase (MAO). The proposed metabolic pathway for 2C-N involves O-demethylation and deamination.

Caption: Proposed metabolic pathway of this compound (2C-N).

Computational Thermochemistry

In the absence of experimental data, computational methods provide a powerful tool for estimating the thermochemical properties of molecules like 2C-N. High-level ab initio quantum chemistry calculations, such as G4 theory or CBS-QB3, can be employed to calculate the gas-phase enthalpy of formation with a high degree of accuracy. These methods involve geometry optimization, frequency calculations to obtain the zero-point vibrational energy, and single-point energy calculations at a high level of theory.

Conclusion

This technical guide has outlined the essential methodologies for a comprehensive thermochemical analysis of this compound. While experimental data for this specific compound remains to be published, the protocols for bomb calorimetry, differential scanning calorimetry, and thermogravimetric analysis provide a clear roadmap for future research. The provided hypothetical data and visualizations of key biological and experimental pathways serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, facilitating a deeper understanding of the energetic and stability characteristics of this and related phenethylamine compounds.

Methodological & Application

Application Notes and Protocols for In Vitro Assessment of 2,5-Dimethoxy-4-nitrophenethylamine (2C-N)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxy-4-nitrophenethylamine (2C-N) is a substituted phenethylamine (B48288) compound. Due to its structural similarity to other psychoactive phenethylamines, its in vitro pharmacological profile is of significant interest to researchers. The primary molecular targets for this class of compounds are typically serotonin (B10506) (5-HT) receptors, particularly the 5-HT₂ subtype, and monoamine oxidase (MAO) enzymes.[1][2] These application notes provide detailed protocols for key in vitro assays to characterize the binding affinity and functional activity of 2C-N at these targets.

Data Presentation

Monoamine Oxidase (MAO) Inhibition

An in vitro study utilizing heterologously expressed human MAO-A and MAO-B enzymes was conducted to determine the inhibitory potential of 2C-N. The half-maximal inhibitory concentrations (IC₅₀) were determined using a hydrophilic interaction liquid chromatography-high resolution tandem mass spectrometry (HILIC-HRMS/MS) based assay with kynuramine (B1673886) as the substrate.[3]

| Compound | Target | IC₅₀ (µM) |

| This compound (2C-N) | MAO-A | >1250 |

| This compound (2C-N) | MAO-B | 180 |

Data sourced from a study on the interactions of phenethylamine-derived psychoactive substances with human monoamine oxidases.[3]

Serotonin Receptor Binding and Functional Activity

| Compound | Receptor | Assay Type | Parameter | Value (nM) |

| 2C-B | 5-HT₂A | Ca²⁺ Flux | EC₅₀ | 1.6 |

| 2C-B | 5-HT₂C | Ca²⁺ Flux | EC₅₀ | 4.1 |

| 2C-I | 5-HT₂A | Radioligand Binding | Ki | 48 |

| 2C-E | 5-HT₂A | Radioligand Binding | Ki | 51 |

Note: The absence of specific data for 2C-N highlights a gap in the current publicly available research.

Experimental Protocols

Radioligand Binding Assay for 5-HT₂A Receptor Affinity

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of 2C-N for the human 5-HT₂A receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT₂A receptor

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Membrane preparation buffer (50 mM Tris-HCl, 5 mM EDTA, 5 mM EGTA, pH 7.4)

-

Assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Radioligand: [³H]Ketanserin (a 5-HT₂A antagonist)

-

Non-specific binding control: Mianserin (10 µM)

-

Test compound: this compound (2C-N)

-

96-well microplates

-

Glass fiber filter mats

-

Scintillation fluid

-

Microplate scintillation counter

-

Cell harvester

Procedure:

-

Membrane Preparation:

-

Culture HEK293-5-HT₂A cells to confluency.

-

Harvest cells and centrifuge.

-

Homogenize the cell pellet in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

Store membrane preparations at -80°C until use.

-

-

Assay Protocol:

-

Prepare serial dilutions of 2C-N in assay buffer.

-

In a 96-well plate, add in the following order:

-

Total Binding: 50 µL assay buffer, 50 µL [³H]Ketanserin (at a concentration near its Kd, e.g., 1-2 nM), and 100 µL of membrane suspension.[6]

-

Non-specific Binding: 50 µL Mianserin (10 µM), 50 µL [³H]Ketanserin, and 100 µL of membrane suspension.

-

Test Compound: 50 µL of 2C-N dilution, 50 µL [³H]Ketanserin, and 100 µL of membrane suspension.

-

-

Incubate the plate at room temperature for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer.

-

Dry the filter mats and add scintillation fluid.

-

Measure the radioactivity in counts per minute (CPM) using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific CPM from the total CPM.

-

Determine the percent inhibition of specific binding for each concentration of 2C-N.

-

Plot the percent inhibition against the log concentration of 2C-N and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]

-

Calcium Flux Functional Assay for 5-HT₂A Receptor Activity

This protocol measures the ability of 2C-N to act as an agonist at the Gq-coupled 5-HT₂A receptor by detecting changes in intracellular calcium concentration.

Materials:

-

HEK293 cells stably expressing the human 5-HT₂A receptor

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Black-walled, clear-bottom 96-well microplates

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Test compound: this compound (2C-N)

-

Reference agonist: Serotonin (5-HT)

-

Fluorescence microplate reader with automated injection capabilities (e.g., FlexStation)

Procedure:

-

Cell Plating:

-

The day before the assay, seed HEK293-5-HT₂A cells into black-walled, clear-bottom 96-well plates at a suitable density (e.g., 40,000-80,000 cells per well) and incubate overnight.[7]

-

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127.

-

Remove the culture medium from the cells and wash with HBSS.

-

Add the Fluo-4 AM loading solution to each well and incubate for 60 minutes at 37°C in the dark.[7]

-

Wash the cells twice with HBSS to remove excess dye, leaving a final volume of 100 µL in each well.

-

-

Assay Measurement:

-

Prepare serial dilutions of 2C-N and the reference agonist (5-HT) in HBSS.

-

Place the cell plate into the fluorescence microplate reader.

-

Set the instrument to measure fluorescence intensity (e.g., excitation at 494 nm, emission at 516 nm for Fluo-4) at timed intervals.

-

Establish a baseline fluorescence reading for a few seconds.

-

Use the automated injector to add the 2C-N or 5-HT dilutions to the wells.

-

Continue to measure the fluorescence intensity for a set period (e.g., 90-120 seconds) to capture the peak calcium response.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

-

Normalize the response of 2C-N to the maximum response produced by the reference agonist (5-HT) to determine the percent efficacy.

-

Plot the normalized response against the log concentration of 2C-N and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

Visualizations

Caption: 5-HT2A Receptor Signaling Pathway

Caption: Radioligand Binding Assay Workflow

Caption: Calcium Flux Assay Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 4. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

In vivo studies using 2,5-Dimethoxy-4-nitrophenethylamine in animal models

Note to the Reader

A comprehensive review of the scientific literature reveals a notable absence of published in vivo studies conducted in animal models for the specific compound 2,5-Dimethoxy-4-nitrophenethylamine (2C-N). Research on the 2C family of compounds has primarily focused on other analogs such as 2C-B, 2C-C, and 2C-I. While some in vitro data on 2C-N exists, detailing its synthesis and cytotoxicity, there is no available data on its behavioral effects, pharmacokinetics, or specific in vivo signaling cascades in animal models[1][2].

Therefore, the following Application Notes and Protocols are presented as a predictive and methodological template . The experimental designs and data are based on established research from closely related and well-studied analogs, primarily 4-Chloro-2,5-dimethoxyphenethylamine (2C-C) , to provide researchers with a robust framework for designing and conducting initial in vivo studies on novel phenethylamines like 2C-N.

Application Notes: A Framework for In Vivo Characterization of Novel 2,5-Dimethoxyphenethylamines

Introduction The 2,5-dimethoxyphenethylamine (2C-x) series of molecules are known for their psychoactive effects, which are primarily mediated by their action as agonists at serotonin (B10506) 5-HT2A receptors[3]. The characterization of a novel analog like this compound (2C-N) requires a systematic in vivo evaluation to determine its pharmacological profile. The following protocols outline key behavioral assays used in rodent models to assess potential psychedelic-like activity and general effects on locomotion. These assays are foundational for understanding the compound's potency, efficacy, and behavioral signature.

1. Head-Twitch Response (HTR) Assay The HTR in rodents is a rapid, side-to-side head shake that serves as a reliable behavioral proxy for 5-HT2A receptor activation and is highly correlated with the hallucinogenic potential of a substance in humans[4]. Quantifying the frequency of head twitches following administration of a test compound is the primary method for assessing its psychedelic-like efficacy and potency.

2. Locomotor Activity Assessment Evaluating the impact of a novel compound on spontaneous locomotor activity is a critical component of its initial behavioral screen. This assay can reveal whether a compound has stimulant, depressant, or biphasic effects on motor function[5]. Such data is crucial for interpreting results from other behavioral tests, as significant motor impairment or hyperactivity can confound the outcomes of more complex assays. This assessment is typically conducted in an open-field arena.

3. Drug Discrimination Studies Drug discrimination is a more advanced behavioral paradigm used to assess the subjective effects of a novel compound. In this assay, animals are trained to recognize the internal state produced by a known drug (e.g., the 5-HT2A agonist DOM) and to make a specific response to receive a reward. The novel compound is then tested to see if it "substitutes" for the training drug, meaning it produces a similar subjective state[5]. This provides strong evidence regarding its mechanism of action.

Experimental Protocols: Model for 2C-x Compound Evaluation

Protocol 1: Head-Twitch Response (HTR) Assay

-

Objective: To quantify the 5-HT2A receptor-mediated psychedelic-like effects of a test compound.

-

Animal Model: Male C57BL/6 mice (8-10 weeks old).

-

Materials:

-

Test compound (e.g., 2C-C) and vehicle (e.g., 0.9% saline).

-

Standard observation chambers (e.g., clear polycarbonate cages).

-

Syringes for intraperitoneal (i.p.) injection.

-

-

Procedure:

-

Habituation: Acclimate mice to the testing room for at least 60 minutes. Following this, place each mouse into an individual observation chamber for a 10-minute habituation period.

-

Administration: Administer the test compound or vehicle via i.p. injection. A typical dose range for an initial screen of a 2C-x compound would be 1, 3, and 10 mg/kg[4].

-

Observation: Immediately after injection, return the mouse to its chamber. Record the number of head twitches over a 60-minute period. A head twitch is defined as a rapid, convulsive rotational movement of the head that is distinct from grooming or sniffing behaviors.

-

Data Analysis: Sum the total head twitches for each animal. Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare dose groups to the vehicle control.

-

Protocol 2: Locomotor Activity Assessment

-

Objective: To measure the effects of a test compound on spontaneous horizontal and vertical movement.

-

Animal Model: Male C57BL/6 mice (8-10 weeks old).

-

Materials:

-

Test compound and vehicle.

-

Open-field arenas (e.g., 40 x 40 x 30 cm) equipped with automated infrared photobeam tracking systems.

-

-

Procedure:

-

Habituation: Acclimate mice to the testing room for at least 60 minutes.

-

Administration: Administer the test compound or vehicle via i.p. injection. Doses should be selected to cover a wide range, as effects can be biphasic. For a compound like 2C-C, doses of 10, 30, and 100 mg/kg have been evaluated[5].

-

Testing: Immediately after injection, place the mouse in the center of the open-field arena. Record locomotor activity continuously for 60-120 minutes.

-

Data Analysis: Analyze key parameters such as total distance traveled (horizontal activity) and the number of beam breaks in the vertical plane (rearing). Data is typically binned into 5 or 10-minute intervals to generate a time-course of activity. Analyze total activity over the session using a one-way ANOVA.

-

Quantitative Data Summary (Based on 2C-C Analog)

The following tables summarize representative data from in vivo studies on the related compound 2C-C, which can serve as an expected baseline for designing experiments with 2C-N.

Table 1: Locomotor Activity of 2C-C in Mice

| Dose (mg/kg, i.p.) | Primary Effect | Duration of Effect | Notes | Reference |

|---|---|---|---|---|

| 10 | No significant effect | - | - | [5] |

| 30 | Dose-dependent depression | 30-120 minutes | Significant reduction in horizontal and vertical activity. | [5] |

| 100 | Strong depression | 30-120 minutes | Convulsions observed in 25% of mice; tremors in 75%. |[5] |

Table 2: Drug Discrimination Profile of 2C-C in Rats

| Training Drug | 2C-C Substitution | ED₅₀ (mg/kg) | Notes | Reference |

|---|---|---|---|---|